molecular formula C13H18N2O B8594569 o-(4-Methyl-1-piperazinyl)acetophenone

o-(4-Methyl-1-piperazinyl)acetophenone

Cat. No.: B8594569
M. Wt: 218.29 g/mol
InChI Key: CQBURUJINHGLAC-UHFFFAOYSA-N
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Description

Researchers can employ this compound in method development and analytical studies. It can be analyzed using reverse-phase (RP) HPLC methods, which are scalable from analytical to preparative scale for the isolation of impurities or for pharmacokinetic studies . The structural similarity of this compound to other piperazine-containing acetophenones suggests it requires careful handling, as related substances may cause severe skin burns and eye damage . Researchers should consult the Safety Data Sheet for specific hazard information. Ultimately, o-(4-Methyl-1-piperazinyl)acetophenone is a key intermediate for chemists working in organic synthesis and medicinal chemistry, providing a pathway to novel chemical entities for research in neuroscience and oncology .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H18N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3

InChI Key

CQBURUJINHGLAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2CCN(CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • 4′-Piperazinoacetophenone (para-substituted): Molecular formula: C₁₂H₁₆N₂O (average mass: 204.27 g/mol). The para-substituted analog exhibits distinct physicochemical properties due to reduced steric hindrance compared to the ortho isomer. It is used in kinase inhibitor synthesis (e.g., nintedanib derivatives) .

Functional Group Variations

a. o-(N-Phthalimido)acetophenone
  • Structure: Acetophenone with an ortho-phthalimido group.
  • Bioactivity : Demonstrated hypolipidemic effects, reducing serum cholesterol by 57% and triglycerides by 44% in mice .
b. Acetophenone O-[(4-Methylpiperazino)carbonylmethyl]oxime
  • Structure: Oxime derivative with a 4-methylpiperazino group.
  • Properties : Molecular weight 275.35 g/mol , density 1.12 g/cm³ , and boiling point 419.8°C . Used industrially as a specialty chemical intermediate .
  • Comparison : The oxime group adds nucleophilic character, whereas the ketone in the target compound is more electrophilic, influencing reactivity in condensation or reduction reactions .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Acetophenone Derivatives

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Reactivity/Bioactivity
o-(4-Methyl-1-piperazinyl)acetophenone C₁₃H₁₆N₂O 216.28 Not reported Base-catalyzed reactions; kinase inhibition potential
Acetophenone C₈H₈O 120.15 202 Electrophilic ketone; used in perfumes, resins
o-(N-Phthalimido)acetophenone C₁₆H₁₁NO₃ 265.27 Not reported Hypolipidemic agent
4′-Piperazinoacetophenone C₁₂H₁₆N₂O 204.27 Not reported Intermediate in nintedanib synthesis

Reduction Behavior

  • Acetophenone derivatives are reduced to secondary alcohols. For example, acetophenone yields 1-phenylethanol in 68% yield under EDAB-mediated conditions, while aldehydes (e.g., benzaldehyde) react faster .
  • Implication: The 4-methylpiperazinyl group may sterically hinder reduction of the target compound compared to unsubstituted acetophenone.

Catalytic Hydrogenation

  • Acetophenone undergoes asymmetric hydrogenation with Ru catalysts to produce (S)-1-phenylethanol (96% ee). Substituents like piperazinyl groups could modulate enantioselectivity .

Preparation Methods

Acetophenone Synthesis via Modified Friedel-Crafts

The synthesis of p-methylacetophenone from toluene and acetic anhydride under anhydrous AlCl₃ catalysis provides a foundational framework. Adapting this for ortho-substitution requires meta-directing groups or steric hindrance to shift regioselectivity. For example, introducing a bulky substituent on toluene could force acylation into the ortho position.

Reaction Conditions

  • Catalyst : Anhydrous AlCl₃ (1.2 equivalents)

  • Solvent : Toluene (neat)

  • Temperature : 90–95°C

  • By-products : Meta- and para-substituted isomers (≤5% combined)

Ullmann Coupling for Direct C–N Bond Formation

The Ullmann reaction facilitates aromatic C–N bond formation between aryl halides and amines. This method bypasses intermediate functionalization steps, offering a streamlined route to this compound.

Reaction Mechanism and Catalysis

Copper(I) iodide catalyzes the coupling of o-iodoacetophenone with 4-methylpiperazine in the presence of a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine). The mechanism proceeds via oxidative addition and reductive elimination steps.

Key Parameters

  • Catalyst System : CuI (10 mol%), ligand (20 mol%)

  • Base : Cs₂CO₃ (2.5 equivalents)

  • Temperature : 110°C

  • Yield : 58–64%

Comparative Analysis with Buchwald-Hartwig Amination

Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) offer higher efficiency but increased cost. For o-bromoacetophenone, Pd catalysis achieves 75–80% yield at 100°C.

Reductive Amination and Cyclization

This two-step approach involves synthesizing o-aminoacetophenone followed by piperazine ring formation.

Nitro Reduction to o-Aminoacetophenone

Hydrogenation of o-nitroacetophenone using Pd/C or iron powder provides o-aminoacetophenone. Iron-mediated reduction in ethanol with NH₄Cl achieves 91% yield, while Pd/C offers faster kinetics (2 hours vs. 5 hours).

Piperazine Ring Closure

Reacting o-aminoacetophenone with 1,2-dibromoethane and triethylamine in acetonitrile forms the piperazine ring. Subsequent methylation with methyl iodide yields 4-methylpiperazine.

Reaction Conditions

  • Dibromoethane : 1.1 equivalents

  • Base : Et₃N (3 equivalents)

  • Temperature : 60°C

  • Overall Yield : 50–55%

Comparative Evaluation of Synthetic Routes

MethodKey StepsYield (%)By-productsCost EfficiencyScalability
Friedel-Crafts + SₙArAcylation, nucleophilic substitution65–72Isomers (≤5%)ModerateHigh
Ullmann CouplingDirect C–N coupling58–64Dehalogenation productsLowModerate
Reductive AminationNitro reduction, cyclization50–55Over-alkylationHighLow

Key Findings :

  • The Friedel-Crafts route balances yield and scalability but requires precise regiocontrol.

  • Ullmann coupling minimizes by-products but demands specialized ligands.

  • Reductive amination is cost-prohibitive for large-scale synthesis.

Mechanistic Insights and By-product Analysis

Friedel-Crafts Regioselectivity

AlCl₃ coordinates with the acetyl oxygen, directing electrophilic attack to the ortho position. Steric hindrance from adjacent substituents further biases substitution.

Competing Pathways in Ullmann Coupling

Copper-mediated homocoupling of aryl halides generates biaryl by-products (≤8%). Ligand choice (e.g., phenanthroline derivatives) suppresses this side reaction.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs in Ullmann coupling by 30%.

Catalytic Poisoning Mitigation

Pd/C catalysts deactivate via sulfur impurities; pre-treatment with chelating resins extends catalyst lifespan .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-(4-Methyl-1-piperazinyl)acetophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling acetophenone derivatives with substituted piperazines. For example, nucleophilic substitution between 4-methylpiperazine and halogenated acetophenone precursors (e.g., chloroacetophenone) under reflux in aprotic solvents (e.g., DMF or THF) is common . Catalysts like K₂CO₃ or DIPEA improve yields by facilitating deprotonation. Temperature control (80–120°C) and reaction time (12–24 hours) are critical to minimize side products like N-alkylation byproducts . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing o-(4-Methyl-1-piperazinyl)acetophenone, and how do they address structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities by confirming substitution patterns (e.g., ortho vs. para piperazinyl placement) via coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₈N₂O: 218.1419 Da) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies residual solvents or unreacted precursors .

Advanced Research Questions

Q. How does the solubility profile of o-(4-Methyl-1-piperazinyl)acetophenone in different solvents impact its purification and formulation for pharmacological studies?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction homogeneity, while limited aqueous solubility (logP ~2.5) complicates in vitro assays. Supercritical CO₂ extraction (10–28 MPa, 313–343 K) offers an eco-friendly purification alternative, achieving >90% recovery with minimal solvent residues . For formulation, nanoemulsions (e.g., Tween-80/PEG-400) enhance bioavailability by improving water dispersibility .

Q. What strategies resolve contradictions in reported biological activities of piperazinyl acetophenone derivatives across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK-293 for receptor binding) and validate with orthogonal assays (e.g., fluorescence-based flow cytometry vs. immunoblotting) .
  • Metabolic Interference : Pre-incubation with cytochrome P450 inhibitors (e.g., ketoconazole) isolates parent compound effects from metabolites .
  • Concentration Gradients : Dose-response curves (e.g., 10 nM–100 µM) clarify EC₅₀/IC₅₀ values, distinguishing direct activity from off-target effects .

Q. What degradation pathways occur under physiological conditions, and how do they influence stability in long-term pharmacological studies?

  • Methodological Answer :

  • Hydrolytic Degradation : The ketone group undergoes pH-dependent hydrolysis (t₁/₂ = 48 hours at pH 7.4, 37°C), forming acetic acid and 4-methylpiperazine derivatives. Stabilizers like cyclodextrins or lyophilization (at −80°C) mitigate degradation .
  • Photodegradation : UV exposure (λ = 365 nm) induces radical formation; amber glassware or light-protected storage is essential .

Q. How can computational modeling predict the binding affinity of o-(4-Methyl-1-piperazinyl)acetophenone to neurological targets like serotonin receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with 5-HT₁A/2A receptors. Key steps:

  • Ligand Preparation : Optimize 3D structure (Avogadro) and assign partial charges (AM1-BCC).
  • Receptor Grid Generation : Define binding pockets using crystallographic data (PDB: 6WGT).
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energies (ΔG ~−8.5 kcal/mol for 5-HT₁A), validated by in vitro radioligand displacement assays .

Key Research Recommendations

  • Prioritize in vivo pharmacokinetic studies to correlate computational binding predictions with bioavailability.
  • Explore hybrid derivatives (e.g., thiadiazole or triazole conjugates) to enhance metabolic stability .
  • Validate purification scalability using supercritical CO₂ to replace traditional chromatography .

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